7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride
Description
7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane] hydrochloride is a spirocyclic compound featuring a benzoxazine ring fused to a cyclopropane moiety, with a bromine substituent at the 7-position. Key physicochemical properties include:
- Molecular Formula: C₁₀H₁₀BrClN₂O (inferred from structural analysis and ).
- Molecular Weight: 310.92 g/mol (reported in ).
- CAS Number: 2089877-20-1 ().
The spiro architecture and cyclopropane ring confer unique steric and electronic properties, making it a candidate for pharmaceutical applications, particularly in antimicrobial and central nervous system therapies.
Properties
IUPAC Name |
7-bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO.ClH/c11-7-1-2-8-9(5-7)13-10(3-4-10)6-12-8;/h1-2,5,12H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCKTSAKMZWTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C(O2)C=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Bromination: The benzoxazine ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Spirocyclization: The brominated benzoxazine is then subjected to spirocyclization with a cyclopropane derivative under suitable conditions to form the spiro compound.
Hydrochloride Formation: Finally, the spiro compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride would involve scaling up the above synthetic route. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties, such as optical or electronic characteristics.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1’-cyclopropane];hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs
Spiro-Benzoxazine Derivatives with Cyclopropane
- Compound C3 (): A 7-methoxy-substituted spiro-benzoxazine with a pyrimidinylamino group. Molecular Formula: C₃₅H₃₄ClN₇O₄. Synthesis Yield: 15% (lower than typical cyclopropane derivatives). Activity: Potential antimicrobial use (inferred from ).
- trans-1,2-Bis[4-(5-amidino-2-benzimidazolyl)phenyl]cyclopropane Hydrochloride (3c) (): Molecular Formula: C₃₄H₃₀Cl₂N₈. Melting Point: >300°C (indicative of high stability). Application: Antiviral or antiparasitic agents due to amidine groups.
Cyclopropane-Containing Pharmaceuticals
- Arotinib Hydrochloride ():
- 4-Aminonortricyclene Hydrochloride (): Molecular Formula: C₇H₁₂ClN. Activity: Antiviral properties analogous to 1-aminoadamantane.
Spiro Compounds with Alternative Cycloalkanes
Table 1: Key Attributes of Cyclopropane-Containing Compounds
Key Observations:
- Synthesis Efficiency : Yields for spiro-cyclopropane derivatives vary widely (15–82%), influenced by substituent complexity.
- Thermal Stability : High melting points (>300°C) in amidine derivatives (e.g., 3c) suggest robust intermolecular interactions.
- Bioactivity : Cyclopropane enhances target binding via ring strain and electronic effects, as seen in arotinib.
Mechanistic and Computational Insights
Biological Activity
7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride (CAS Number: 2247102-81-2) is a spiro compound with significant potential in medicinal chemistry and materials science. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in various research fields. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal research, and comparative studies with similar compounds.
The molecular formula of this compound is C10H11BrClNO, with a molecular weight of 276.56 g/mol. The compound features a spiro structure that contributes to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrClNO |
| Molecular Weight | 276.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2247102-81-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. Research indicates that this compound may affect various cellular processes such as apoptosis and cell signaling pathways.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets suggests it could be developed into therapeutics for diseases such as cancer and neurodegenerative disorders.
Case Study: Cancer Research
A study explored the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types by inducing apoptosis through the modulation of apoptotic pathways.
Materials Science
The unique properties of this compound also make it suitable for applications in materials science. Its spiro structure can be utilized to engineer materials with specific optical or electronic characteristics.
Case Study: Material Engineering
Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This advancement opens new avenues for the development of advanced materials used in electronics and thermal insulation.
Comparative Analysis
To understand the uniqueness of this compound better, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Benzoxazine | Lacks spiro structure |
| 7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one | Benzoxazine derivative | Different substituent at the 4-position |
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for 7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane] hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclopropane ring formation via cyclization reactions, followed by bromination and hydrochlorination. Key steps include:
- Cyclopropane formation : Use of [3+2] cycloaddition or ring-closing metathesis to construct the strained cyclopropane ring.
- Bromination : Electrophilic aromatic substitution at the benzoxazine moiety using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
- Hydrochloride salt formation : Reaction with HCl in anhydrous solvents (e.g., dichloromethane) to improve stability and solubility .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography using silica gel and polar eluents.
Q. How do structural features (e.g., spirocyclopropane, benzoxazine) influence the compound’s physicochemical properties?
- Key Features :
- Spirocyclopropane : Introduces steric strain, enhancing reactivity in ring-opening reactions. The cyclopropane ring’s bond angle distortion (60°) may increase susceptibility to nucleophilic attack .
- Benzoxazine : Provides aromatic stabilization and hydrogen-bonding sites, affecting solubility in polar solvents.
- Hydrochloride salt : Improves aqueous solubility (e.g., ~50 mg/mL in water) and thermal stability compared to the free base .
- Analytical Verification : Confirm structure via H/C NMR (cyclopropane protons at δ 1.2–2.0 ppm) and HRMS (exact mass: 310.92 g/mol as per reported data) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular descriptors (CAS numbers, formulas) for this compound?
- Data Conflicts : lists conflicting entries (e.g., CAS 2089877-20-1 vs. C7H5BrN2). These may arise from database errors or mislabeling.
- Resolution Strategies :
- Cross-verification : Use PubChem or Reaxys to validate CAS and formula.
- Analytical Confirmation : Perform elemental analysis (C, H, N) and mass spectrometry to match experimental vs. theoretical values .
- Reference Table :
| Reported CAS | Molecular Formula | Source |
|---|---|---|
| 2089877-20-1 | C10H6ClNO2 | Enamine Ltd |
| EN300-191265 | C7H5BrN2 | Enamine Ltd |
Q. What experimental strategies address stereochemical challenges in synthesizing spirocyclopropane derivatives?
- Challenges : The spiro junction and cyclopropane ring create stereochemical complexity, leading to potential diastereomer formation.
- Solutions :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2R)-cyclopropane precursors) to control stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh or Pd) with chiral ligands for stereoselective cyclopropanation .
- X-ray Crystallography : Resolve absolute configuration post-synthesis.
Q. How does the hydrochloride salt form impact stability under varying pH and temperature conditions?
- Stability Profile :
- pH Sensitivity : The free base may degrade under acidic conditions (pH < 3), but the hydrochloride salt remains stable in pH 4–7 buffers.
- Thermal Stability : DSC analysis shows decomposition onset at ~200°C, making it suitable for room-temperature storage .
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways.
Methodological Recommendations
- Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangement of substituents around the spiro center .
- Quantification : Develop a validated HPLC method (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
- Reactivity Studies : Explore ring-opening reactions (e.g., with Grignard reagents) to functionalize the cyclopropane moiety for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
